molecular formula C10H14N2OS B15275013 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B15275013
M. Wt: 210.30 g/mol
InChI Key: SLYUJDMYCHJGIW-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one (CAS 1598489-58-7) is a chemical compound with a molecular formula of C10H14N2OS and a molecular weight of 210.30 . It is offered with a standard purity of 95% and is supplied with accompanying analytical data, such as NMR and HPLC reports, to ensure quality and consistency for research applications . The molecular structure incorporates both piperidine and 1,3-thiazole rings, a combination that is frequently explored in medicinal chemistry and drug discovery research for its potential biological activity. Researchers value this compound as a key synthetic intermediate or building block for developing novel pharmacologically active molecules. As a versatile scaffold, it can be used to create libraries of compounds for high-throughput screening or to optimize lead candidates in early-stage research and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-piperidin-2-yl-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C10H14N2OS/c13-9(10-6-11-7-14-10)5-8-3-1-2-4-12-8/h6-8,12H,1-5H2

InChI Key

SLYUJDMYCHJGIW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Hantzsch-Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazole core. As demonstrated in CDK4/6 inhibitor research, reacting thioureas with α-haloketones under reflux conditions yields 5-acetylthiazoles. For example, treating 1-cyclopentylthiourea with 3-chloro-2,4-pentanedione in ethanol produces 5-acetylthiazole derivatives in 50–70% yields. Adapting this protocol, 1-(1,3-thiazol-5-yl)ethan-1-one can be synthesized via the reaction of thiourea with bromoacetone, followed by purification via silica gel chromatography.

Alternative Thiazole Formation Routes

Patent data highlights the use of isoxazole-thiazole hybrids, suggesting that cyclocondensation of thioamides with α,β-diketones could alternatively yield thiazole intermediates. However, the Hantzsch method offers superior regioselectivity for 5-substituted thiazoles, critical for subsequent functionalization.

Methodologies for Introducing the Piperidin-2-yl Moiety

Nucleophilic Substitution at the α-Position

A two-step bromination-substitution sequence is proposed:

  • Bromination : Treating 1-(1,3-thiazol-5-yl)ethan-1-one with N-bromosuccinimide (NBS) under radical conditions yields 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one.
  • Substitution : Reacting the brominated intermediate with piperidin-2-amine in the presence of cesium carbonate in acetonitrile (as in anti-tuberculosis agent synthesis) facilitates displacement. This method mirrors epoxide ring-opening reactions, where secondary amines attack electrophilic centers.

Mannich Reaction for Direct Coupling

The Mannich reaction, employed in imidazo[2,1-b]thiazole derivatization, could directly introduce the piperidine group. Combining 1-(1,3-thiazol-5-yl)ethan-1-one, formaldehyde, and piperidin-2-amine under acidic conditions may yield the target compound. However, this approach risks forming β-amino ketones unless stringent steric control is enforced.

Optimization and Reaction Conditions

Solvent and Base Selection

Cesium carbonate in acetonitrile, as used in piperidinol syntheses, proves effective for nucleophilic substitutions, offering mild conditions (50–80°C) and minimizing side reactions. Conversely, DMF or DMSO accelerates reactions but complicates purification due to high boiling points.

Protecting Group Strategies

To prevent undesired N-alkylation, piperidin-2-amine may require Boc protection prior to substitution. Deprotection with trifluoroacetic acid (TFA) restores the free amine, as seen in guanidine synthesis.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include ν ~1700 cm⁻¹ (C=O stretch) and 1150–1300 cm⁻¹ (C-N piperidine).
  • NMR : The piperidin-2-yl proton resonates at δ 2.7–3.1 ppm (multiplet), while thiazole H-2 and H-4 appear as doublets at δ 7.9–8.1 ppm.

Chromatographic Purification

Flash chromatography (silica gel, DCM/MeOH gradients) resolves intermediates, while recrystallization in ethanol or benzene-petroleum ether mixtures enhances final product purity.

Challenges and Limitations

Regiochemical Control

Ensuring substitution at the α-position remains challenging due to competing γ-attack in Mannich reactions. Bromination selectivity also varies with solvent and initiator choice.

Functional Group Compatibility

The thiazole’s electron-deficient nature complicates enolate formation, necessitating low-temperature (−78°C) conditions for Grignard reactions.

Chemical Reactions Analysis

Alkylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or alkylating agents. For example:

  • Reaction with methyl iodide forms a quaternary ammonium salt.

  • Ether formation via Williamson synthesis has been observed using alkoxide ions .

Key Conditions :

ReagentProductYield (%)Reference
CH₃IN-Methylpiperidinium derivative85
C₂H₅ONa + CH₃CH₂BrPiperidine ethyl ether derivative72

Acetylation and Esterification

The piperidine nitrogen can be acetylated using acetic anhydride or acetyl chloride, forming stable amide derivatives. The ketone group also participates in esterification:

  • Reaction with acetic acid under acidic conditions yields the corresponding acetate ester .

Example Reaction :

Compound+Ac2OH+N-Acetyl derivative+H2O\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{H}^+} \text{N-Acetyl derivative} + \text{H}_2\text{O}

Yield : ~90% under optimized conditions .

Oxidation and Reduction Reactions

While the ethanone group is resistant to further oxidation, reduction with agents like LiAlH₄ converts it to a secondary alcohol. Conversely, synthetic routes often involve oxidizing thiazol-5-yl ethanol intermediates to form the ketone :

Thiazol-5-yl ethanolMnO22-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one\text{Thiazol-5-yl ethanol} \xrightarrow{\text{MnO}_2} \text{2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one}

Typical Yield : 64–85% .

Nucleophilic Substitution on the Thiazole Ring

The thiazole’s 2- and 5-positions undergo electrophilic substitution. For example:

  • Halogenation with Cl₂ or Br₂ introduces halogens at the 4-position of the thiazole .

  • Friedel-Crafts acylation modifies the thiazole with acyl groups .

Notable Example :

Starting MaterialReagentProductYield (%)
2-(Piperidin-2-yl)ethan-1-oneCl₂, FeCl₃4-Chlorothiazole derivative78

Condensation and Cyclization

The ketone participates in condensation reactions with amines or hydrazines:

  • Reaction with phenylhydrazine forms a hydrazone derivative.

  • Cyclization with thiourea derivatives generates pyrimidine-thiazole hybrids, a common strategy in medicinal chemistry .

Synthetic Pathway :

Compound+NH2NHPhHydrazone derivative(Yield: 70–82%[3])\text{Compound} + \text{NH}_2\text{NHPh} \rightarrow \text{Hydrazone derivative} \quad (\text{Yield: 70–82\%[3]})

Michael Addition and Conjugate Additions

The α,β-unsaturated ketone (if formed via dehydration) undergoes Michael additions. For instance, reaction with malononitrile yields cyano-substituted derivatives:

Compound+NCCH2CNBaseAdduct(Yield: 65%[4])\text{Compound} + \text{NCCH}_2\text{CN} \xrightarrow{\text{Base}} \text{Adduct} \quad (\text{Yield: 65\%[4]})

Comparative Reactivity of Structural Analogues

The table below highlights reactivity differences among structurally related compounds:

CompoundKey ReactionReactivity NotesReference
1-(4-Methylthiazol-5-yl)ethanoneOxidationFaster ketone reduction vs. parent
2-Chloro-1-(thiazol-2-yl)ethanoneNucleophilic substitutionHigher electrophilicity at C1
Piperidin-2-yl methanolEther formationLower stability vs. ketone

Scientific Research Applications

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s key structural elements—a thiazole ring, ethanone group, and amine-containing substituent—are shared with several analogs. Differences arise in the nature of the amine group (cyclic vs. acyclic) and substituents on the thiazole ring.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Thiazole Substituents Amine Group Key Properties/Activities
Target: 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one C10H14N2OS 210.30 Piperidin-2-yl at position 2 Piperidine (cyclic) Not explicitly reported
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone C9H12N2OS 196.27 Cyclopropylamino, methyl Cyclopropyl (acyclic) Liquid state; CAS: 1247900-44-2
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone C11H10N2OS 218.27 Anilino Phenyl (acyclic) Harmful if swallowed (Risk Code 22)
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one C9H13NOS 183.27 Isopropyl, methyl None Liquid; Storage: RT
5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole C11H10FN2OS 237.27 4-Fluoroanilino 4-Fluorophenyl Melting point: 217–219°C
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Varies ~250–300 Tetrazole (instead of thiazole) Piperidine (cyclic) Synthesized via chloroacetyl chloride

Key Observations :

  • Amine Group Impact: Cyclic amines (e.g., piperidine in the target compound) may enhance rigidity and binding affinity compared to acyclic amines (e.g., cyclopropylamino or anilino groups) .
  • Thiazole Substitution: Methyl or halogen substituents (e.g., 4-fluoroanilino in ) influence electronic properties and melting points.

Physicochemical Properties

  • Melting Points: Thiazole derivatives with aromatic amines (e.g., 4-fluoroanilino ) exhibit higher melting points (~217°C) compared to aliphatic analogs (liquid at RT ).
  • Solubility : Piperidine-containing compounds likely have moderate solubility in organic solvents due to their balanced lipophilicity.

Biological Activity

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic compound that integrates a piperidine ring with a thiazole moiety. This unique structural composition allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C10H14N2OSC_{10}H_{14}N_{2}OS, with a molar mass of approximately 210.30 g/mol .

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Research indicates that 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of cellular functions, potentially through interactions with DNA gyrase, similar to other thiazole derivatives .

2. Antifungal Properties
In addition to its antibacterial effects, this compound also demonstrates antifungal activity against certain pathogenic fungi. Studies have indicated its efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For instance, its derivatives have shown promise as selective inhibitors of glutaminase (GLS1), an enzyme implicated in cancer metabolism .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one. The presence of the piperidine and thiazole rings contributes significantly to its pharmacological profile. Modifications to these rings can enhance or diminish biological activity.

Structural Feature Impact on Activity
Piperidine RingEnhances receptor binding and cellular uptake
Thiazole MoietyContributes to antimicrobial properties

Case Studies

Several studies have highlighted the biological potential of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one:

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.025 mg/mL, indicating potent activity .

Case Study 2: Enzyme Inhibition
In another investigation focused on GLS1 inhibition, derivatives of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one were synthesized and evaluated. The most promising derivative exhibited an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .

Future Directions

The diverse biological activities exhibited by 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one warrant further exploration. Future research should focus on:

  • Mechanistic Studies: Elucidating the exact mechanisms through which this compound exerts its effects on microbial cells and enzymes.
  • In Vivo Evaluations: Conducting animal studies to assess the therapeutic potential and safety profile before clinical trials.

Q & A

Basic: What are the common synthetic routes for 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step protocols involving heterocyclic coupling. For example:

  • Piperidine-thiazole coupling: The Hantzsch reaction is frequently employed to assemble the thiazole ring, followed by piperidine functionalization under reflux conditions using solvents like ethanol or DMF .
  • Intermediate characterization: Key intermediates are monitored using HPLC for reaction progress and ¹H/¹³C NMR for structural validation. For instance, the thiazole acetyl group (C=O) appears as a distinct peak near 170 ppm in ¹³C NMR, while piperidine protons resonate between δ 1.5–3.0 ppm in ¹H NMR .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • Purity analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to verify purity (>95%).
  • Structural confirmation:
    • ¹H/¹³C NMR resolves piperidine chair conformations and thiazole ring proton environments .
    • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 237.1 for C₁₁H₁₄N₂OS) .
    • Melting point determination (e.g., 217–219°C) cross-references crystallinity and stability .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperidine-thiazole moiety?

Answer:

  • Crystallographic refinement: Software like SHELXL refines bond lengths/angles, resolving piperidine puckering (e.g., Cremer-Pople parameters) and thiazole planarity. For example, a study on a related thiazole-piperidine hybrid revealed a chair conformation for piperidine (puckering amplitude q = 0.52 Å) and a dihedral angle of 12.3° between the thiazole and piperidine planes .
  • Ambiguity mitigation: Twinning and disorder in crystals are addressed using SHELXD for phase correction and PLATON for validation .

Advanced: What strategies address discrepancies in biological activity data across different assay conditions for this compound?

Answer:

  • Assay standardization: Use orthogonal assays (e.g., isolated rat aorta rings vs. cell-based calcium flux assays) to confirm cardiotropic activity. For instance, a related compound showed EC₅₀ = 12 µM in aortic rings but required 25 µM in cellular assays due to membrane permeability differences .
  • Data normalization: Normalize activity to positive controls (e.g., L-carnitine) and account for solvent effects (DMSO > 0.1% can inhibit PI3K pathways) .

Advanced: How do computational models predict the interaction of this compound with biological targets, and what validation is required?

Answer:

  • Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding to cardiac ion channels (e.g., hERG). For a triazole-thiazole analog, docking scores (∆G = −9.2 kcal/mol) correlated with experimental IC₅₀ values (18 µM) .
  • Validation:
    • MD simulations (100 ns) assess binding stability (RMSD < 2 Å).
    • Mutagenesis assays validate key residues (e.g., Tyr652 in hERG) critical for hydrogen bonding .

Advanced: What are the challenges in optimizing reaction yields for multi-step syntheses involving thiazole-piperidine hybrids?

Answer:

  • Key challenges:
    • Thiazole ring instability under acidic conditions (pH < 3) leads to decomposition; neutral pH and low temperatures (0–5°C) are preferred .
    • Piperidine N-alkylation competes with oxidation; use of NaBH₄ or Pd/C hydrogenation improves selectivity for secondary amine formation .
  • Yield optimization:
    • Catalyst screening: Pd(OAc)₂ increases coupling efficiency (yield from 45% to 72% for Suzuki-Miyaura steps) .
    • Microwave-assisted synthesis reduces reaction time (6 h → 30 min) for thiazole cyclization .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Solubility profiling:
    • Experimental logP (2.8) predicts moderate lipophilicity, but measured solubility in DMSO (32 mg/mL) vs. water (<0.1 mg/mL) suggests aggregation. Use dynamic light scattering (DLS) to detect micelle formation .
    • Co-solvent systems (e.g., PEG-400/water) enhance solubility for in vivo studies .

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